Barium hydroxide monohydrate

Description

Properties

IUPAC Name |

barium(2+);dihydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3H2O/h;3*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQTUHKAQKWLIN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[OH-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba(OH)2.H2O, BaH4O3 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium hydroxide monohydrate is a white powder. It is slightly soluble in water. It is corrosive to metals and tissue. It is used in water purification, to make lubricating and oil additives, to make barium containing chemicals and for many other uses. | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

22326-55-2, 12230-71-6 | |

| Record name | BARIUM HYDROXIDE MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22326-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide, octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12230-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium hydroxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022326552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydroxide (Ba(OH)2), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barium Hydroxide Monohydrate: A Technical Guide for Researchers

An in-depth examination of the chemical formula, structure, and properties of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Identity

Barium hydroxide monohydrate is an inorganic compound with the chemical formula Ba(OH)₂·H₂O .[1] It is a hydrate (B1144303) of barium hydroxide, containing one molecule of water per formula unit of barium hydroxide. This compound is also known by other names such as baryta or baryta-water, although these terms can also refer to other hydrates of barium hydroxide.[2] The monohydrate is the most common commercially available form of barium hydroxide.[2]

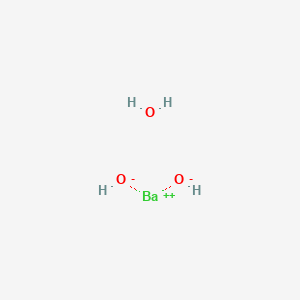

Chemical Structure

This compound possesses a layered crystal structure.[2] The barium ion (Ba²⁺) is the central coordinating atom. Each Ba²⁺ center is coordinated by two water ligands and six hydroxide ligands.[2] These hydroxide ligands act as bridging ligands, connecting to neighboring Ba²⁺ centers. Specifically, some hydroxide ligands are doubly bridging, while others are triply bridging.[2] This intricate network of coordination results in a polymeric, layered arrangement. The coordination geometry around each Ba²⁺ ion is described as a square antiprism.[2]

Caption: Coordination of the Ba²⁺ ion in this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 189.36 g/mol |

| Appearance | White solid |

| Density | 3.743 g/cm³ |

| Melting Point | 300 °C (decomposes) |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water |

| Crystal System | Monoclinic |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the dehydration of barium hydroxide octahydrate (Ba(OH)₂·8H₂O).

Protocol: Dehydration of Barium Hydroxide Octahydrate using an Organic Solvent

This method utilizes an organic solvent as a dehydrating agent to remove the water of crystallization.

-

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) crystals

-

Benzene (or other suitable organic solvents like cyclohexane, n-butyl chloride, or petroleum ether)

-

Three-neck flask (1000 ml)

-

Stirrer

-

Water separator

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

To a 1000 ml three-neck flask equipped with a stirrer, water separator, and thermometer, add 300 grams of Ba(OH)₂·8H₂O crystals and 300 ml of benzene.

-

Heat the mixture to reflux with continuous stirring.

-

The evaporated water will be collected in the water separator.

-

Continue the reflux for approximately 4.5 to 7 hours, or until the theoretical amount of water (approximately 120 grams for 300 grams of the octahydrate) has been distilled out.

-

After cooling, the resulting white powder of this compound can be collected.

-

Caption: Workflow for the synthesis of Ba(OH)₂·H₂O.

Quantitative Analysis of Barium Hydroxide

The concentration of a barium hydroxide solution can be determined accurately via titration with a strong acid, such as sulfuric acid (H₂SO₄). A conductometric titration is particularly effective for this reaction.

Protocol: Conductometric Titration with Sulfuric Acid

This method relies on monitoring the change in electrical conductivity of the solution as the titrant is added. The equivalence point is identified as the point of minimum conductivity.

-

Materials:

-

Barium hydroxide solution of unknown concentration

-

Standardized sulfuric acid solution (e.g., 0.1 M)

-

Conductivity probe and meter

-

Buret

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled water

-

-

Procedure:

-

Pipette a known volume of the barium hydroxide solution into a beaker and dilute with distilled water to ensure the conductivity probe is adequately submerged.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the conductivity probe into the solution.

-

Fill a buret with the standardized sulfuric acid solution.

-

Begin stirring the barium hydroxide solution and record the initial conductivity.

-

Add the sulfuric acid from the buret in small, known increments, recording the conductivity after each addition.

-

Continue adding the titrant well past the equivalence point.

-

The equivalence point is the volume of sulfuric acid added that corresponds to the minimum conductivity reading.

-

The molarity of the barium hydroxide solution can then be calculated using the stoichiometry of the reaction: Ba(OH)₂ + H₂SO₄ → BaSO₄(s) + 2H₂O.

-

Caption: Logical relationship of conductivity during titration.

References

Solubility Profile of Barium Hydroxide Monohydrate: A Technical Guide for Researchers

Foreword: This technical guide provides a detailed analysis of the solubility of barium hydroxide (B78521) monohydrate in two common laboratory solvents: water and ethanol. Intended for researchers, scientists, and professionals in drug development, this document compiles quantitative data, outlines experimental methodologies for solubility determination, and presents visual representations of the dissolution process and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from chemical synthesis to pharmaceutical formulation. Barium hydroxide monohydrate exhibits significantly different solubility profiles in aqueous and alcoholic solvents.

| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in Ethanol |

| 0 | 1.67 | Slightly Soluble[1][2][3][4] |

| 10 | 2.48 | Slightly Soluble[1][2][3][4] |

| 20 | 3.89 | Slightly Soluble[1][2][3][4] |

| 30 | 5.59 | Slightly Soluble[1][2][3][4] |

| 40 | 8.22 | Slightly Soluble[1][2][3][4] |

| 50 | 11.7 | Slightly Soluble[2][3] |

| 60 | 20.9 | Slightly Soluble[1][2][3][4] |

| 80 | 101 | Slightly Soluble[1][2][3][4] |

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a crystalline solid like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent (e.g., deionized water, absolute ethanol)

-

Constant temperature water bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Titration equipment (burette, beakers, indicator such as phenolphthalein) or other analytical instrumentation (e.g., ICP-OES for barium determination).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or dissolution.

-

Immediately filter the withdrawn sample to remove any undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

The concentration of barium hydroxide in the filtrate can be determined by a suitable analytical method. A common method is acid-base titration.

-

Titrate a known volume of the filtrate with a standardized solution of a strong acid (e.g., hydrochloric acid) using phenolphthalein (B1677637) as an indicator.

-

The concentration of barium hydroxide can be calculated from the volume of acid required to reach the endpoint.

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL or mol/L, at the specified temperature.

-

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the dissolution process.

Caption: Experimental workflow for determining solubility.

Caption: Dissolution and dissociation of barium hydroxide in water.

References

Barium hydroxide monohydrate CAS number 22326-55-2 properties

An In-depth Technical Guide to Barium Hydroxide (B78521) Monohydrate (CAS: 22326-55-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Barium hydroxide monohydrate (CAS: 22326-55-2), detailing its physicochemical properties, safety and handling protocols, significant applications, and relevant experimental methodologies.

Physicochemical Properties

This compound is a chemical compound with the formula Ba(OH)₂·H₂O.[1] It is one of the principal compounds of barium and is commercially available, typically as a white powder or crystalline solid.[1][2] This compound is known to be corrosive to metals and tissue.[3][4][5]

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| CAS Number | 22326-55-2 | [3][4] |

| Molecular Formula | Ba(OH)₂·H₂O | [1] |

| Molecular Weight | 189.355 g/mol | [3][6] |

| Appearance | White powder, crystals, or chunks | [1][3][4][5][7] |

| Melting Point | 78 °C (decomposes) | [3][4] |

| Density | 3.743 g/mL at 25 °C | [3][4][7] |

| Solubility | Slightly soluble in water.[1][3][4][5] | [3][4] |

| Vapor Pressure | 300 hPa at 78 °C | [7] |

| pKb | -2.02 | [2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[8] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[9]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source(s) |

| Hazard | H302 + H332 | Harmful if swallowed or if inhaled. | |

| H314 | Causes severe skin burns and eye damage. | [9][10] | |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [9] |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9][10] | |

| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [9] |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [9][10] | |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] | |

| P310 | Immediately call a POISON CENTER/doctor. | [10] | |

| Storage | P405 | Store locked up. | [9] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [11] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[9]

Applications in Research and Industry

This compound has diverse applications owing to its strong basicity and the low solubility of its sulfate (B86663) salt.

-

Organic Synthesis: It is used as a strong base in various organic reactions, such as the hydrolysis of esters and nitriles, and in aldol (B89426) condensations.[2][12] It has been employed for the decarboxylation of amino acids and in the preparation of compounds like cyclopentanone (B42830) and diacetone alcohol.[12]

-

Industrial Applications: It serves as a precursor to other barium compounds.[12] A primary use is as an additive for lubricating oils for internal combustion engines.[13] It is also utilized in water purification to remove sulfates, in the plastics industry as a stabilizer, and in the manufacturing of glass and enamel.[3][4][13]

-

Analytical Chemistry: In the laboratory, it is used for the titration of weak acids, particularly organic acids.[2][12] Its advantage over sodium hydroxide and potassium hydroxide is that its aqueous solutions are guaranteed to be free of carbonate, as barium carbonate is insoluble in water.[2][12] This prevents titration errors when using indicators like phenolphthalein (B1677637).[12]

-

Catalysis: It is widely used as a catalyst for the synthesis of phenolic resins.[13]

Experimental Protocols

Synthesis of this compound

This compound is typically prepared by the dehydration of barium hydroxide octahydrate (Ba(OH)₂·8H₂O).[14] The octahydrate itself can be synthesized from barium oxide (BaO) or barium carbonate.[2][12][15]

Method 1: Dehydration via Azeotropic Distillation

This method uses an organic solvent to form an azeotrope with water, facilitating its removal.

-

Materials: Barium hydroxide octahydrate (Ba(OH)₂·8H₂O), Benzene (B151609) (or other suitable organic solvents like cyclohexane (B81311) or n-butyl chloride).[14][16]

-

Apparatus: A three-neck flask equipped with a stirrer, a thermometer, and a water separator (e.g., Dean-Stark apparatus).[14][16]

-

Procedure:

-

Add 300g of Ba(OH)₂·8H₂O crystals and 300 ml of benzene to the three-neck flask.[14][16]

-

Heat the mixture to reflux with continuous stirring.[14][16]

-

The evaporated water and benzene will collect in the water separator. The denser water is periodically removed.

-

Continue the reflux for approximately 4.5 to 6 hours, or until the theoretical amount of water (7 moles, approx. 126g) has been distilled out.[14]

-

The resulting product is a white powder of this compound.[14][16]

-

The product can be filtered and dried. The organic solvent can be recycled.[14]

-

Method 2: Preparation from Barium Carbonate

This protocol describes the synthesis of the octahydrate, which can then be dehydrated as described above.

-

Materials: Barium carbonate (BaCO₃), powdered charcoal, powdered rosin (B192284), water.[15]

-

Apparatus: Mortar, crucible, gas furnace, porcelain dish, filtration apparatus.[15]

-

Procedure:

-

Thoroughly mix 99g of finely powdered barium carbonate, 10g of powdered charcoal, and 5g of powdered rosin in a mortar.[15]

-

Place the mixture in a crucible, press it down firmly, and cover with a layer of charcoal.[15]

-

Heat the covered crucible in a gas furnace at high temperature for 1 hour to produce barium oxide (BaO).[15]

-

After cooling, cautiously add the resulting barium oxide to 400 ml of water in a porcelain dish.[15]

-

Heat the mixture to boiling and filter the hot solution.[15]

-

Allow the filtrate to cool slowly to room temperature and then to 0°C to crystallize barium hydroxide octahydrate.[15]

-

The octahydrate crystals can then be dehydrated to the monohydrate form upon heating in air.[12][15]

-

Analytical Protocol: Titration of a Weak Acid

This protocol outlines the use of barium hydroxide solution to determine the concentration of a weak organic acid.

-

Reagents: Standardized barium hydroxide solution (clear, carbonate-free), weak organic acid solution (e.g., acetic acid), phenolphthalein indicator.

-

Procedure:

-

Prepare a clear, saturated solution of barium hydroxide. Carefully decant or filter the solution to ensure no solid barium carbonate is present. Standardize the solution against a primary standard like potassium hydrogen phthalate (B1215562) (KHP).

-

Pipette a known volume of the weak organic acid solution into an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the acid solution.

-

Titrate the acid with the standardized barium hydroxide solution until the first permanent faint pink color appears, indicating the endpoint.

-

Record the volume of barium hydroxide solution used.

-

Calculate the concentration of the weak acid using the stoichiometry of the neutralization reaction: 2 RCOOH + Ba(OH)₂ → (RCOO)₂Ba + 2 H₂O.

-

Visualizations

References

- 1. This compound Formula [sunecochemical.com]

- 2. Barium_hydroxide [chemeurope.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 22326-55-2 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Barium Hydroxide [commonorganicchemistry.com]

- 7. 氢氧化钡 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com [carlroth.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 13. Application of Barium Hydroxide [toptionchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. prepchem.com [prepchem.com]

- 16. CN1016412B - New process for preparing this compound by dehydrating barium hydroxide octahydrate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Basicity and pKb of Barium Hydroxide (B78521) Monohydrate

This technical guide provides a comprehensive overview of the basicity and pKb of Barium hydroxide monohydrate (Ba(OH)₂·H₂O). It includes a summary of its physicochemical properties, a detailed experimental protocol for the determination of its pKb, and a discussion of its characteristics as a strong base.

Introduction to this compound

This compound, also known as baryta, is a chemical compound with the formula Ba(OH)₂·H₂O.[1][2] It is one of the principal compounds of barium and is commercially available as a white granular solid.[2][3] In various chemical applications, it serves as a strong base, finding use in organic synthesis for the hydrolysis of esters and nitriles, and in analytical chemistry for the titration of weak acids.[1][2][3] Its utility in titrations stems from the insolubility of barium carbonate in water, which ensures that carbonate impurities do not interfere with the results, a common issue with other strong bases like sodium hydroxide.[1][3]

Basicity and pKb of Barium Hydroxide

Basicity is a measure of a compound's ability to accept a proton (H⁺). The pKb value is the negative base-10 logarithm of the base dissociation constant (Kb) and provides a quantitative measure of basicity; a lower pKb value indicates a stronger base.

Barium hydroxide is considered a strong base because, for the portion that dissolves in water, it dissociates completely into barium ions (Ba²⁺) and hydroxide ions (OH⁻).[4][5] The presence of two hydroxide ions per formula unit means it can neutralize two equivalents of an acid.

There is some variation in the reported pKb values in the literature. One source reports a pKb of -2.02, which signifies a very strong base.[3] Another provides stepwise dissociation constants, with a pKb₁ of 0.15 for the first hydroxide ion and a pKb₂ of 0.64 for the second.[2][6] This stepwise dissociation is characteristic of di- or polyprotic bases. Regardless of the exact value, the low pKb confirms its status as a strong base.

Quantitative Data Summary

The key physicochemical properties of Barium hydroxide are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | Ba(OH)₂·H₂O | [7] |

| Molar Mass | 189.36 g/mol | [2][3][6][7] |

| Appearance | White solid | [3][6] |

| CAS Number | 22326-55-2 | [2][6][7] |

| Basicity (pKb) | pKb₁: 0.15, pKb₂: 0.64 | [2][6] |

| or -2.02 | [3] | |

| Solubility in Water | Slightly soluble in cold water, more soluble in hot water. | [1] |

| Melting Point | 78 °C (octahydrate); 300 °C (monohydrate) | [2] |

Experimental Protocol: Determination of pKb by Potentiometric Titration

The pKb of a base can be determined experimentally by titrating it with a strong acid and analyzing the resulting titration curve. The pH at the half-equivalence point of the titration of a weak base corresponds to the pKa of its conjugate acid. The pKb can then be calculated using the relationship pKa + pKb = 14 (at 25°C).[8][9]

Objective

To determine the pKb of this compound by potentiometric titration with a standardized solution of Hydrochloric acid (HCl).

Materials and Reagents

-

Apparatus : pH meter with a glass electrode, magnetic stirrer and stir bar, 25 mL or 50 mL burette, 250 mL beaker, volumetric flasks, pipettes.

-

Reagents : this compound (analytical grade), standardized 0.1 M Hydrochloric acid (HCl) solution, deionized water (boiled to remove dissolved CO₂).

Procedure

-

Preparation of Barium Hydroxide Solution : Accurately weigh a known mass of this compound and dissolve it in a known volume of CO₂-free deionized water in a volumetric flask. Note that solubility is limited, so a saturated solution may be prepared, filtered, and then standardized if its exact concentration is unknown.

-

Titration Setup : Pipette a precise volume (e.g., 50 mL) of the Barium hydroxide solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

pH Measurement : Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10). Immerse the pH electrode in the Barium hydroxide solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration : Fill the burette with the standardized 0.1 M HCl solution. Record the initial pH of the Barium hydroxide solution.

-

Data Collection : Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the solution to stabilize and record the burette reading and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve. Continue adding titrant well past the equivalence point.

Data Analysis

-

Plot the Titration Curve : Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

-

Determine the Equivalence Point : The equivalence point is the point of steepest inflection on the curve. This can be determined visually or by calculating the first or second derivative of the curve.

-

Find the Half-Equivalence Point : The half-equivalence point is the volume of HCl added that is exactly half of the volume required to reach the equivalence point.

-

Determine pKa : The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid (in this case, for the equilibrium involving the second hydroxide dissociation).[10][11]

-

Calculate pKb : Calculate the pKb using the formula: pKb = 14 - pKa.

Dissociation in Aqueous Solution

When Barium hydroxide dissolves in water, it dissociates in two steps to release two hydroxide ions per formula unit. This process contributes to the high alkalinity of its aqueous solutions.

Ba(OH)₂·H₂O(s) ⇌ Ba²⁺(aq) + 2OH⁻(aq) + H₂O(l)

The complete dissociation of the dissolved portion is a key characteristic of a strong base.

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards : It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[12][13][14]

-

Handling : Use in a well-ventilated area or under a fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[12][13] Avoid creating dust.[12][14]

-

First Aid : In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[13][15] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[14][15]

Conclusion

This compound is a strong base, a fact substantiated by its low pKb values. While its solubility in water is limited, the dissolved fraction dissociates completely, yielding a highly alkaline solution. Its primary application as a carbonate-free titrant in analytical chemistry underscores its utility. For researchers and professionals, a thorough understanding of its basicity, coupled with adherence to strict safety protocols, is essential for its effective and safe use in a laboratory setting.

References

- 1. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 2. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Barium_hydroxide [chemeurope.com]

- 4. m.youtube.com [m.youtube.com]

- 5. quora.com [quora.com]

- 6. Barium Hydroxide [commonorganicchemistry.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Experiment 6: Determination of Ka for an Acid and Kb | Chegg.com [chegg.com]

- 9. ch301.cm.utexas.edu [ch301.cm.utexas.edu]

- 10. youtube.com [youtube.com]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Hygroscopic Nature of Barium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O). Barium hydroxide monohydrate is a white, crystalline powder with a strong alkaline nature.[1] Its tendency to absorb moisture from the atmosphere—its hygroscopic nature—is a critical physical property that influences its stability, handling, and application in various scientific and industrial fields. This document details the qualitative aspects of its hygroscopicity, the implications for its use, and outlines the standard experimental protocols for its quantitative characterization.

Physicochemical Properties of this compound

This compound is an inorganic compound that is sensitive to air and readily absorbs moisture.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Ba(OH)₂·H₂O[1] |

| Molecular Weight | 189.36 g/mol [3] |

| Appearance | White crystalline powder[1] |

| Solubility | Slightly soluble in water[4][5] |

| Stability | Hygroscopic; reacts with carbon dioxide in the air.[6] |

The Hygroscopic Nature of this compound

The hygroscopicity of this compound is a significant characteristic. The compound readily absorbs water from the surrounding environment, which can lead to changes in its physical state and chemical purity. If exposed to air for extended periods, it can become less pure due to the absorption of both water and carbon dioxide.[1] This necessitates storage in a dry, tightly sealed container to maintain its integrity.[1]

Experimental Protocols for Quantifying Hygroscopicity

To address the lack of quantitative data, this section provides detailed methodologies for key experiments used to characterize the hygroscopic nature of materials like this compound. These protocols are standard in the pharmaceutical and chemical industries for assessing moisture interactions.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This method is ideal for generating moisture sorption-desorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change from the initial dry mass versus the relative humidity. This plot constitutes the moisture sorption-desorption isotherm.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. This technique can be used to measure the total water content of this compound, including both surface and bound water.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator, consisting of a titration vessel and a burette, is prepared with a suitable KF reagent system (one-component or two-component). The solvent in the titration vessel is pre-titrated to a dry endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed amount of this compound is quickly introduced into the conditioned titration vessel.

-

Titration: The sample is stirred to dissolve or disperse in the solvent, and the KF reagent is added automatically. The reagent reacts with the water present in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of the KF reagent consumed is used to calculate the water content of the sample based on the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).

Implications of Hygroscopicity in Research and Development

The hygroscopic nature of this compound has several implications for its use in research and drug development:

-

Stability and Shelf-life: The absorption of moisture can lead to physical changes such as clumping and caking, and potentially chemical degradation. Understanding the hygroscopicity is crucial for defining appropriate storage conditions and determining the shelf-life of the material.

-

Formulation Development: In drug formulation, the hygroscopicity of an excipient can impact the stability and performance of the final dosage form. The water uptake by this compound could affect the stability of moisture-sensitive active pharmaceutical ingredients (APIs).

-

Analytical Accuracy: The water content of this compound can affect its accurate weighing for the preparation of standard solutions or in chemical reactions. Failure to account for absorbed water can lead to significant errors in quantitative analysis.

Conclusion

This compound is a hygroscopic compound, a property that is fundamental to its handling, storage, and application. While qualitative information confirms its tendency to absorb atmospheric moisture, a notable gap exists in the availability of quantitative hygroscopicity data. The experimental protocols for Dynamic Vapor Sorption and Karl Fischer titration, as detailed in this guide, provide robust frameworks for the quantitative characterization of its moisture-interactive properties. For researchers, scientists, and drug development professionals, a thorough understanding and, where necessary, experimental determination of the hygroscopic nature of this compound are essential for ensuring its effective and reliable use.

References

- 1. This compound Formula [sunecochemical.com]

- 2. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 22326-55-2 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Barium_hydroxide [chemeurope.com]

A Comprehensive Guide to the Safe Handling of Barium Hydroxide Monohydrate for Laboratory Professionals

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals on the Intricacies of Barium Hydroxide (B78521) Monohydrate Safety Protocols.

This guide provides a detailed overview of the critical safety data and handling precautions for barium hydroxide monohydrate, a compound frequently utilized in various research and development applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance, posing significant risks upon exposure. It is crucial to understand its primary hazards to implement appropriate safety measures. The substance is acutely toxic if swallowed or inhaled and causes severe skin burns and serious eye damage.[1][2][3]

GHS Hazard Statements:

The signal word for this compound is "Danger".[1][2]

Section 2: Quantitative Safety Data

For the safety of personnel, it is essential to be aware of the occupational exposure limits and toxicological data associated with this compound.

| Data Point | Value | Reference |

| ACGIH TLV (Threshold Limit Value) | 0.5 mg/m³ (as Ba) | [4] |

| OSHA PEL (Permissible Exposure Limit) | Not Established | [4] |

Note: The limits are for barium compounds and should be observed for this compound.

Section 3: First-Aid Measures

Immediate and appropriate first-aid response is critical in the event of exposure to this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[1][2][5] Seek immediate medical attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] Seek immediate medical attention.[2][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][3][5] Seek immediate medical attention.[5] |

Section 4: Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's stability.

Handling:

-

Work under a fume hood. Do not inhale the substance.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[1][2]

-

Use only in well-ventilated areas.[3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as oxidizing agents and acids.[4][5]

Section 5: Accidental Release Measures

In the event of a spill, immediate and planned action is necessary to contain the material and protect personnel.

Personal Precautions:

-

Wear appropriate personal protective equipment.[5]

Environmental Precautions:

Methods for Cleaning Up:

-

Pick up and arrange disposal without creating dust.[1]

-

Use a dry cleanup method; do not use water to clean up spills.

-

Collect the spilled material in a suitable, closed container for disposal.[1]

Section 6: Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Use safety goggles with side protection and a face shield.[2] |

| Skin Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][2][4] |

| Respiratory Protection | If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

Visualizing Handling Precautions

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

An In-depth Technical Guide on the Thermal Decomposition of Barium Hydroxide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), a crucial aspect for its handling and application in various scientific and industrial fields. The decomposition process is a multi-stage event, characterized by distinct temperature ranges for the loss of water of hydration and the subsequent breakdown of the anhydrous form.

Thermal Decomposition Pathway

The thermal decomposition of barium hydroxide monohydrate proceeds through two primary stages:

-

Dehydration: The initial phase involves the removal of the single water molecule of crystallization. This endothermic process results in the formation of anhydrous barium hydroxide.

-

Decomposition: At significantly higher temperatures, the anhydrous barium hydroxide decomposes into solid barium oxide (BaO) and water vapor.

The overall reaction can be summarized as follows:

Ba(OH)₂·H₂O(s) → Ba(OH)₂(s) + H₂O(g) Ba(OH)₂(s) → BaO(s) + H₂O(g)

Quantitative Decomposition Data

The precise temperatures for these decomposition stages can vary slightly depending on experimental conditions such as heating rate and atmospheric composition. However, the following table summarizes the generally accepted temperature ranges for the thermal decomposition of this compound.

| Stage | Process | Onset Temperature (°C) | Completion Temperature (°C) | Mass Loss (%) | Product(s) |

| 1 | Dehydration | ~100[1][2] | ~300 | ~9.5 | Ba(OH)₂ |

| 2 | Decomposition | ~300 | ~800[1][2] | ~9.5 | BaO |

Note: The theoretical mass loss for the removal of one mole of water from this compound is approximately 9.5%.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal decomposition characteristics of materials like this compound.

Objective: To determine the temperature ranges and corresponding mass losses during the thermal decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision balance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., nitrogen, argon)

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup: The TGA is purged with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled, non-reactive atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature of approximately 1000°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step, as well as the percentage mass loss for each stage. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rate.

Visualizing the Decomposition Process

The logical flow of the thermal decomposition of this compound can be represented as a straightforward pathway.

Caption: Thermal decomposition pathway of this compound.

The experimental workflow for analyzing this decomposition using Thermogravimetric Analysis (TGA) is outlined below.

Caption: Experimental workflow for TGA analysis of this compound.

References

difference between barium hydroxide monohydrate and octahydrate

An In-depth Technical Guide to Barium Hydroxide (B78521) Monohydrate and Octahydrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Barium hydroxide, with the chemical formula Ba(OH)₂, is a strong base with significant applications in both industrial and laboratory settings. It is commercially available in two primary hydrated forms: barium hydroxide monohydrate (Ba(OH)₂·H₂O) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O). The choice between these two forms is dictated by their distinct physical and chemical properties, which can significantly impact experimental outcomes, particularly in sensitive applications such as organic synthesis and analytical chemistry. This guide provides a comprehensive comparison of these two hydrates, including their physicochemical properties, applications, and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Physicochemical Properties

The differing degrees of hydration between the monohydrate and octahydrate forms of barium hydroxide lead to notable differences in their physical and chemical characteristics. These properties are summarized in the tables below for easy comparison.

General and Physical Properties

| Property | This compound | Barium Hydroxide Octahydrate |

| Chemical Formula | Ba(OH)₂·H₂O[1] | Ba(OH)₂·8H₂O[2] |

| Molecular Weight | 189.36 g/mol [1][3][4] | 315.46 g/mol [2][3][5][6][7] |

| CAS Number | 22326-55-2[1][3][4][8][9][10][11] | 12230-71-6[2][3][5][6][7][8][12][13] |

| Appearance | White granular solid[3][8] or white powder[14][15] | Transparent crystals or white masses[3][16] |

| Density | 3.743 g/cm³[8][14] | 2.18 g/cm³ (at 16 °C)[7][8][13][15][17] |

| Melting Point | 300 °C[8] | 78 °C[2][3][7][8][13][14][17][18] |

| Boiling Point | Decomposes | 780 °C[8] |

Solubility

| Solvent | This compound | Barium Hydroxide Octahydrate |

| Water | Slightly soluble[3][14][15]. Solubility increases with temperature. | Freely soluble[3]. 3.89 g/100 mL at 20 °C; 101.4 g/100 mL at 100 °C[8]. |

| Methanol (B129727) | Slightly soluble[19] | Soluble[15] |

| Ethanol | Slightly soluble[15] | Slightly soluble[15][16] |

| Acetone | Insoluble[15] | Insoluble[15] |

Thermal Stability and Decomposition

Barium hydroxide octahydrate can be converted to the monohydrate by heating.[8][20] Upon further heating, the monohydrate loses its final water molecule and eventually decomposes to barium oxide (BaO) at high temperatures.

Core Differences and Applications in Research and Development

The primary distinction between the monohydrate and octahydrate forms lies in their water content, which directly influences their solubility and reactivity.

Barium Hydroxide Octahydrate is the more commonly used form in laboratory settings due to its higher solubility in water, which facilitates the preparation of aqueous solutions for titrations and as a reagent in various chemical reactions.[3] Its dissolution in water is endothermic, a property often utilized in classroom demonstrations.[8][21]

This compound , being less soluble, is often employed in applications where a solid, strong base is required, or where the presence of a large amount of water is undesirable.[3][14] It is particularly useful for dehydrating and removing sulfates from various products due to the very low solubility of barium sulfate (B86663).[8][10][14]

Applications in Drug Development and Organic Synthesis

Barium hydroxide serves as a strong base in various organic reactions critical to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Ester Hydrolysis: Barium hydroxide is used for the saponification of esters to their corresponding carboxylic acids.[8][11][20] Its use can be advantageous in cases where the barium salt of the carboxylic acid is insoluble, which can aid in product separation.[17]

-

Aldol (B89426) Condensations: As a strong base, it can catalyze aldol condensation reactions to form carbon-carbon bonds.[8][11]

-

Decarboxylation of Amino Acids: Heating amino acids with barium hydroxide can lead to their decarboxylation to form primary amines.[1][3][9][11]

-

Preparation of Other Barium Compounds: It serves as a precursor for the synthesis of other barium salts.

-

Catalysis: Barium hydroxide can act as a catalyst in certain organic reactions, such as the synthesis of phenolic resins.[7]

Applications in Analytical Chemistry

The most prominent analytical application of barium hydroxide is in the titration of weak acids, particularly organic acids.[8][20] Aqueous solutions of barium hydroxide, often referred to as "baryta water," offer a significant advantage over other strong bases like sodium hydroxide. Any dissolved carbon dioxide from the atmosphere will precipitate as insoluble barium carbonate (BaCO₃), ensuring that the titrant solution remains free of carbonate ions, which could otherwise interfere with the titration endpoint.[8][11][20][21]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving barium hydroxide.

Preparation of a Standardized Barium Hydroxide Solution for Titration

Objective: To prepare a carbonate-free solution of barium hydroxide of a known concentration.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized or distilled water, recently boiled to remove dissolved CO₂ and cooled

-

Potassium hydrogen phthalate (B1215562) (KHP), primary standard grade

-

Phenolphthalein (B1677637) indicator solution

-

Burette, volumetric flask, conical flasks, analytical balance

Procedure:

-

Preparation of ~0.1 N Barium Hydroxide Solution:

-

To prepare a 0.1 N (0.05 M) solution, dissolve approximately 15.77 g of Ba(OH)₂·8H₂O in 1 L of recently boiled, deionized water.[22]

-

Allow the solution to stand for 24 hours in a tightly stoppered container to allow any barium carbonate to precipitate.

-

Carefully decant or filter the clear supernatant into a storage bottle, avoiding disturbance of the precipitate. Protect the solution from atmospheric CO₂.

-

-

Standardization:

-

Accurately weigh approximately 0.4 g of dried KHP into a conical flask and dissolve it in about 50 mL of deionized water.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the KHP solution with the prepared barium hydroxide solution until a faint, persistent pink color is observed.

-

Repeat the titration at least twice more and calculate the average molarity of the barium hydroxide solution.

-

Synthesis of Cyclopentanone (B42830) from Adipic Acid

Objective: To synthesize cyclopentanone via the ketonic decarboxylation of adipic acid using barium hydroxide as a catalyst.

Materials:

-

Adipic acid, powdered

-

Distilling flask (1 L)

-

Thermometer

-

Condenser and receiving flask

-

Heating mantle or fusible alloy bath

-

Calcium chloride or potassium carbonate

-

Diethyl ether (optional)

-

Aqueous alkali solution

-

Fractional distillation apparatus

Procedure:

-

In a 1 L distilling flask, intimately mix 200 g of powdered adipic acid and 10 g of finely ground crystallized barium hydroxide.[8][20]

-

Fit the flask with a thermometer positioned to measure the temperature of the reaction mixture.

-

Gradually heat the mixture to 285-295 °C over approximately 1.5 hours.[5][8][20] Maintain this temperature until only a small amount of dry residue remains (approximately 2 hours).

-

Cyclopentanone will co-distill with water and small amounts of adipic acid.

-

Separate the cyclopentanone from the aqueous layer in the distillate. This can be achieved by salting out with calcium chloride or potassium carbonate, or by extraction with a small amount of diethyl ether.[8]

-

Wash the organic layer with a small amount of aqueous alkali solution to remove any remaining adipic acid, followed by a wash with water.[5][8]

-

Dry the crude cyclopentanone over anhydrous calcium chloride.[5][8]

-

Purify the product by fractional distillation, collecting the fraction that boils between 128-131 °C.[5][8][20] The expected yield is 75-80%.[5][8]

General Protocol for Ester Hydrolysis

Objective: To hydrolyze an ester to its corresponding carboxylic acid using barium hydroxide.

Materials:

-

Ester

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Methanol or a mixture of an organic solvent (e.g., THF) and water

-

Round-bottom flask with reflux condenser

-

Heating source

-

Strong acid (e.g., HCl or H₂SO₄) for workup

Procedure:

-

Dissolve the ester in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Add a stoichiometric excess of barium hydroxide octahydrate. The use of Ba(OH)₂·8H₂O in methanol has been reported for non-aqueous workup procedures.[14]

-

Heat the mixture under reflux for a sufficient time to complete the hydrolysis (reaction progress can be monitored by TLC).

-

Cool the reaction mixture. If a precipitate of the barium carboxylate has formed, it can be collected by filtration.

-

To isolate the free carboxylic acid, suspend the barium salt in water and acidify with a strong acid (e.g., dilute HCl) until the solution is acidic. The precipitation of barium sulfate or barium chloride may occur, and the desired carboxylic acid can then be extracted with an organic solvent.

-

The organic extracts are then dried and the solvent evaporated to yield the carboxylic acid.

Sulfate Removal from an Aqueous Solution

Objective: To remove sulfate ions from a solution by precipitation with barium hydroxide.

Materials:

-

Sulfate-containing solution

-

Barium hydroxide (monohydrate or octahydrate)

-

Stirring apparatus

-

Filtration system

Procedure:

-

Determine the concentration of sulfate in the solution to be treated.

-

Add a stoichiometric amount or a slight excess of barium hydroxide to the solution while stirring. A barium to sulfate molar ratio of 1.1 has been shown to be effective.[23]

-

Continue stirring for a sufficient period (e.g., 60 minutes) to allow for the complete precipitation of barium sulfate (BaSO₄).[23]

-

Separate the barium sulfate precipitate from the solution by filtration or sedimentation.[24]

-

The resulting solution will have a significantly reduced sulfate concentration.

Safety and Handling

Barium hydroxide and its solutions are corrosive and toxic.[13][18][25][26][27] Harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[7][18][25][26][27] Always handle barium hydroxide in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][17][25][28][29][30] Store in a tightly closed container in a cool, dry place, away from acids and carbon dioxide.[25][29]

Conclusion

This compound and octahydrate are valuable reagents in research and development, each with specific advantages depending on the application. The octahydrate's higher solubility makes it ideal for preparing aqueous solutions for titrations and as a basic catalyst in solution-phase reactions. The monohydrate is better suited for applications requiring a solid base or for the efficient removal of sulfates. A thorough understanding of their distinct properties, as outlined in this guide, is crucial for their effective and safe use in the laboratory.

References

- 1. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. alphaAmino acids in heating with BaOH2 shows decarboxylation class 12 chemistry CBSE [vedantu.com]

- 4. US2834755A - Phenolic liquid resins - Google Patents [patents.google.com]

- 5. CN102875334A - Synthetic method for preparing cyclopentanol and cyclopentanone by furfural - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Application of Barium Hydroxide [toptionchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. gauthmath.com [gauthmath.com]

- 10. korbis-labor.de [korbis-labor.de]

- 11. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 12. researchgate.net [researchgate.net]

- 13. webassign.net [webassign.net]

- 14. researchgate.net [researchgate.net]

- 15. Khan Academy [khanacademy.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Bases - Wordpress [reagents.acsgcipr.org]

- 18. magritek.com [magritek.com]

- 19. sciencemadness.org [sciencemadness.org]

- 20. prepchem.com [prepchem.com]

- 21. Preparation of Ba(OH)2 solution [periodni.com]

- 22. quora.com [quora.com]

- 23. Sulphate removal from sodium sulphate-rich brine and recovery of barium as a barium salt mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. aquaadvice.co.uk [aquaadvice.co.uk]

- 25. titrations.info [titrations.info]

- 26. imwa.info [imwa.info]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. m.youtube.com [m.youtube.com]

- 29. 16.6 Titrations and Neutralization Calculations – Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 30. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reaction of Barium Hydroxide with Atmospheric Carbon Dioxide

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

IV.T.G-Ba(OH)₂-012

Abstract

This technical guide provides a comprehensive overview of the chemical reaction between barium hydroxide (B78521), particularly its monohydrate form, and atmospheric carbon dioxide. The reaction, which results in the formation of insoluble barium carbonate, is fundamental in various analytical and industrial processes. This document details the reaction mechanism, presents relevant physicochemical data, outlines experimental protocols for its study and application, and discusses the factors influencing its kinetics and yield. The information is curated for professionals in scientific research and development who may utilize this reaction in CO₂ absorption, purification, or quantitative analysis.

Introduction

Barium hydroxide (Ba(OH)₂) is a strong base that readily reacts with acidic gases present in the atmosphere, most notably carbon dioxide (CO₂).[1] This reaction is visually evident as a clear aqueous solution of barium hydroxide turns turbid upon exposure to air due to the precipitation of barium carbonate (BaCO₃).[2][3] The reaction is highly efficient and has been historically employed in analytical chemistry for the quantitative determination of CO₂ and in industrial applications as a CO₂ absorbent.[1][4] Understanding the stoichiometry, thermodynamics, and kinetics of this reaction is crucial for its effective application.

While not directly related to biological signaling pathways typical in drug development, the principles of this reaction are relevant in manufacturing processes, quality control of reagents, and environmental monitoring within pharmaceutical facilities. For instance, protecting sensitive reagents from atmospheric CO₂ is critical, and barium hydroxide serves as an excellent scavenger for this purpose.

The Core Reaction: Mechanism and Stoichiometry

The reaction proceeds in two primary steps when an aqueous solution of barium hydroxide is exposed to gaseous carbon dioxide:

-

Absorption and Dissociation: Gaseous CO₂ dissolves in water to form carbonic acid (H₂CO₃), a weak acid.

-

Neutralization and Precipitation: The strong base, barium hydroxide, neutralizes the carbonic acid, forming barium carbonate and water.

The overall balanced molecular equation is:

Ba(OH)₂(aq) + CO₂(g) → BaCO₃(s) + H₂O(l) [3][5]

The barium carbonate formed is a dense white solid that is poorly soluble in water, causing it to precipitate out of the solution.[6][7][8] If CO₂ is bubbled through the solution in excess, the precipitate can redissolve to form barium bicarbonate, Ba(HCO₃)₂, which is more soluble.

BaCO₃(s) + H₂O(l) + CO₂(g) → Ba(HCO₃)₂(aq) [9]

Reaction Pathway Diagram

The following diagram illustrates the logical progression from reactants to the final precipitate.

Quantitative Data

The physical and chemical properties of the key compounds involved in this reaction are summarized below for easy reference.

Solubility Data

The significant difference in solubility between the reactant (barium hydroxide) and the product (barium carbonate) is the driving force for the precipitation.

| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water |

| Barium Hydroxide Monohydrate | Ba(OH)₂·H₂O | 189.36[10] | Slightly soluble[10] |

| Barium Hydroxide Octahydrate | Ba(OH)₂·8H₂O | 315.46[10] | 3.9 g / 100 mL at 20°C[1] |

| Barium Carbonate | BaCO₃ | 197.34[7] | 0.0024 g / 100 mL at 20°C (very poor)[6][7] |

Thermodynamic Data

The reaction is thermodynamically favorable, characterized by a negative enthalpy of formation for the products.

| Compound/Ion | Standard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹) | Standard Gibbs Energy of Formation (ΔfG°) (kJ·mol⁻¹) | Standard Molar Entropy (S°) (J·K⁻¹·mol⁻¹) |

| Ba(OH)₂(aq) | -944.7[9] | - | - |

| CO₂(g) | -393.51[9] | -394.36[9] | 213.74[9] |

| BaCO₃(s) | -1216.3 | -1137.6 | 112.1 |

| H₂O(l) | -285.83 | -237.13 | 69.91 |

| Ba²⁺(aq) | -537.64 | -560.77 | 9.6 |

(Note: Data for BaCO₃ and H₂O are standard literature values. Data for aqueous Ba(OH)₂ and CO₂(g) are sourced as indicated.)

Experimental Protocols

The reaction between barium hydroxide and CO₂ is central to several analytical procedures. A representative protocol for the gravimetric determination of carbon dioxide is provided below.

Protocol: Gravimetric Determination of CO₂ in a Gas Sample

Objective: To quantify the amount of CO₂ present in a gaseous sample by precipitating it as barium carbonate.

Materials:

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

CO₂-free distilled water (prepared by boiling distilled water for at least 5 minutes and cooling in a sealed container)[11]

-

Gas washing bottles (Drechsel bottles)

-

Source of gas sample

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Ashless filter paper (fine grade)

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Preparation of Absorbent Solution: Prepare a saturated solution of barium hydroxide by dissolving an excess of Ba(OH)₂·8H₂O in CO₂-free distilled water. Allow any undissolved solid to settle and decant the clear supernatant for use. This ensures the solution is saturated and free of existing carbonate impurities.

-

Gas Absorption Setup: Assemble a train of two gas washing bottles, each containing a known volume (e.g., 100 mL) of the clear barium hydroxide solution.

-

Sample Introduction: Pass a known volume of the gas sample through the washing bottles at a slow, controlled rate (e.g., 1-2 bubbles per second). The CO₂ in the gas will react with the Ba(OH)₂ to form a white precipitate of BaCO₃.

-

Precipitate Collection: After passing the gas, combine the contents of the washing bottles. Allow the precipitate to digest by gently warming the solution to near-boiling for 5-10 minutes to encourage the formation of larger, more easily filterable particles.[12]

-

Filtration and Washing: Weigh a piece of ashless filter paper accurately.[13] Set up the vacuum filtration apparatus and filter the precipitate. Wash the collected precipitate with several small portions of CO₂-free distilled water to remove any soluble impurities.

-

Drying and Weighing: Carefully transfer the filter paper containing the precipitate to a crucible. Dry it in an oven at 110°C to a constant mass.[14] Cool the crucible in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Calculation: From the final mass of the dried BaCO₃ precipitate, calculate the mass of CO₂ absorbed using the stoichiometric ratio of their molar masses (CO₂: 44.01 g/mol ; BaCO₃: 197.34 g/mol ).

Experimental Workflow Diagram

Factors Influencing the Reaction

Several factors can affect the rate and efficiency of the reaction between barium hydroxide and CO₂:

-

Temperature: While the initial absorption of CO₂ into water is more favorable at lower temperatures, the subsequent precipitation and digestion steps benefit from moderate heating, which improves the crystal structure of the precipitate for easier filtration.[12][15]

-

Concentration: The rate of reaction is dependent on the concentration of both the barium hydroxide solution and the carbon dioxide in the gas phase. Higher concentrations lead to a faster precipitation rate.

-

Surface Area: For the reaction with solid this compound, the available surface area is a critical limiting factor. For aqueous solutions, the gas-liquid interface (bubble size) determines the efficiency of CO₂ absorption.

-

pH of the Solution: The solution must be strongly alkaline (pH > 10) for the direct and efficient formation of the carbonate ion.[1]

Conclusion

The reaction of barium hydroxide with atmospheric carbon dioxide is a robust and well-characterized chemical process. Its primary product, the highly insoluble barium carbonate, allows for the effective removal and quantification of CO₂ from gaseous mixtures. The data and protocols presented in this guide offer a technical foundation for researchers and scientists to apply this reaction in analytical and purification contexts. Careful control of experimental variables is necessary to ensure accurate and reproducible results.

References

- 1. Barium Hydroxide:How It Works and Where It's Used [eureka.patsnap.com]

- 2. Barium hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 3. brainly.com [brainly.com]

- 4. Barium Hydroxide as a CO2 Absorbent Material in Environmental Controls [eureka.patsnap.com]

- 5. Ba(OH)2 + CO2 → BaCO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. Barium carbonate - Wikipedia [en.wikipedia.org]

- 7. Barium Carbonate | BaCO3 | CID 10563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 9. you-iggy.com [you-iggy.com]

- 10. Barium Hydroxide [commonorganicchemistry.com]

- 11. unife.it [unife.it]

- 12. education.ti.com [education.ti.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomosul.edu.iq [uomosul.edu.iq]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Physical and Structural Properties of Barium Hydroxide Monohydrate

For Immediate Release

This technical guide provides a comprehensive overview of the physical appearance and crystal structure of barium hydroxide (B78521) monohydrate (Ba(OH)₂·H₂O), a compound of significant interest in various chemical and industrial applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the physicochemical properties of this compound.

Physical Appearance

Barium hydroxide monohydrate is a white solid material.[1][2] Depending on the method of preparation and handling, it can be found in several forms, including a granular substance, a fine powder, or as crystalline particles.[1] It is generally described as a clear, white, and odorless powder.

Physicochemical Properties

This compound exhibits distinct physical and chemical properties that are critical for its application. The compound is a strong base and is slightly soluble in water. Key quantitative physical data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | Ba(OH)₂·H₂O | [3] |

| Molecular Weight | 189.36 g/mol | [3] |

| Density | 3.743 g/cm³ | [1] |

| Melting Point | 300 °C | [1] |

| Appearance | White solid | [1][2] |

Table 1: Physical Properties of this compound

Crystal Structure

Structural Overview of Ba(OH)₂·H₂O

This compound adopts a layered, monoclinic crystal structure.[1] In this arrangement, the barium (Ba²⁺) centers are characterized by a square antiprismatic geometry. Each barium ion is coordinated to two water ligands and six hydroxide ligands. These hydroxide ligands act as bridges, being doubly and triply coordinated to neighboring barium centers, which gives rise to the layered nature of the crystal.[1]

Crystallographic Data

| Parameter | Value (for Ba(OH)₂·8H₂O) | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/n | [4] |

| a | 9.35 Å | [4] |

| b | 9.28 Å | [4] |

| c | 11.87 Å | [4] |

| β | 99° | [4] |

| Formula Units (Z) | 4 | [4] |

Table 2: Crystallographic Data for Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

Experimental Protocols

Synthesis of this compound

This compound can be prepared through the hydration of barium oxide (BaO) or by heating the octahydrate form. A common laboratory-scale synthesis involves dissolving barium oxide in water, which crystallizes as the octahydrate. The monohydrate is then obtained by heating the octahydrate in air.[1]

Determination of Crystal Structure by Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction. The following is a generalized experimental protocol that would be applicable.

-

Crystal Growth: High-quality single crystals of Ba(OH)₂·H₂O are grown, for instance, by slow evaporation of a saturated aqueous solution or by carefully controlled heating of the octahydrate. The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffracted beams are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction patterns.

Workflow for Structural Characterization of Ba(OH)₂·H₂O

Caption: Workflow for the Synthesis and Structural Characterization of Ba(OH)₂·H₂O.

References

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. Barium Hydroxide [commonorganicchemistry.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. The crystal structure of barium hydroxide octahydrate Ba(OH)2 - 8H2O | Semantic Scholar [semanticscholar.org]

- 5. RRI Digital Repository: The crystal structure of barium hydroxide octahydrate Ba(OH)2.8H2O* [dspace.rri.res.in]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Utilizing Barium Hydroxide Monohydrate for Weak Acid Titration